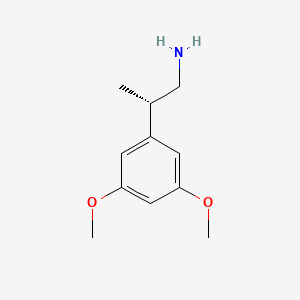

![molecular formula C7H14ClNO B2482715 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride CAS No. 2470441-01-9](/img/structure/B2482715.png)

2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related 2-oxabicyclo[2.2.1]heptane derivatives involves complex organic synthesis routes. A versatile synthetic approach has been developed for C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, indicating the potential methods that could be adapted for the synthesis of the specific compound (Garsi, Sulon, Deis, Ma, Hocine, & Hanessian, 2022).

Molecular Structure Analysis

The molecular structure of oxabicyclo[2.2.1]heptane derivatives is characterized by a seven-membered ring with an oxygen atom, creating a bicyclic framework. This unique structure contributes to its reactivity and interaction with other chemical entities. The molecular geometry and extended conformation of related compounds have been analyzed using crystallography, providing insights into the spatial arrangement and potential reactivity sites of such molecules (Kelly, Sulon, Pham, Xiang, Sykora, & Forbes, 2012).

Chemical Reactions and Properties

Chemical reactions involving 2-oxabicyclo[2.2.1]heptane derivatives showcase their versatility in organic synthesis. For instance, the cyclopropanation of derivatives derived from serine and threonine leads to the formation of novel morpholine-based scaffolds, highlighting the potential chemical transformations of the oxabicyclo[2.2.1]heptane ring (Sladojevich, Trabocchi, & Guarna, 2008).

Aplicaciones Científicas De Investigación

Anticancer Activity

Norcantharidin and its analogues, structurally similar to 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride, have shown potential in anticancer research. Norcantharidin, a demethylated form of cantharidin with an oxabicycloheptane structure, demonstrates strong anticancer activity while eliminating many side-effects associated with urinary system damage, myelosuppression, and immune suppression. Structural modifications of this compound have led to the development of new analogues with enhanced anticancer activities, highlighting the importance of structural analogues in drug discovery and cancer treatment (L. Deng & Shenlong Tang, 2011).

Controllable Catalytic Oxidation

The oxidation of cyclohexene, which can produce various oxidation states and functional groups, plays a crucial role in the chemical industry. Studies have focused on achieving controllable and selective catalytic oxidation to afford targeted products efficiently. This research is significant for both academic and industrial applications, as it aims to optimize synthetic pathways for valuable intermediates used across different sectors, demonstrating the versatility and importance of understanding and manipulating chemical reactions for specific outcomes (Hongen Cao et al., 2018).

Drug Research and Molecular Shape Study

Compounds within the bicyclo [2.2.1]heptane classification, related to 2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride, have garnered attention in drug research. Their unique molecular shapes and voluminous, bicyclic carbon skeletons make them suitable test molecules for exploring structure-activity relationships. This highlights the importance of molecular architecture in drug development and the potential of such compounds in creating new therapeutic agents (G. Buchbauer & I. Pauzenberger, 1991).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Propiedades

IUPAC Name |

2-oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c8-4-7-2-1-6(3-7)9-5-7;/h6H,1-5,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNSFAYKSPUJFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1OC2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

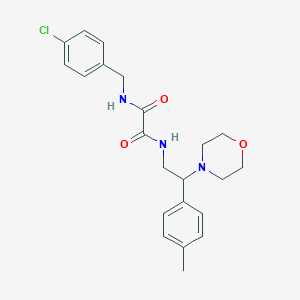

![3-[(2R,6S)-2-Ethyl-6-methylpiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2482634.png)

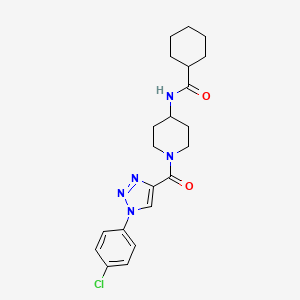

![(1S)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/no-structure.png)

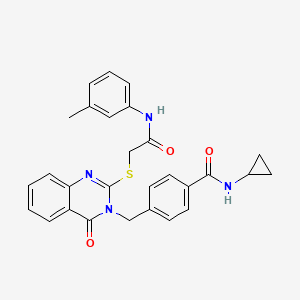

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2482637.png)

![5-bromo-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2482640.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2482644.png)

![4-[(Dimethylcarbamoyl)methyl]benzoic acid](/img/structure/B2482645.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2482648.png)

![(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2482649.png)

![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)benzyl]thiourea](/img/structure/B2482651.png)

![2-imino-N-(2-methoxyethyl)-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2482652.png)